

An In-depth Technical Guide to 2- (((Benzylxy)carbonyl)amino)malonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

2-

Compound Name: (((Benzylxy)carbonyl)amino)malo
nic acid

Cat. No.: B556144

[Get Quote](#)

CAS Number: 76387-79-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(((Benzylxy)carbonyl)amino)malonic acid**, a key intermediate in synthetic organic chemistry, particularly in the preparation of natural and unnatural amino acids for drug discovery and peptide synthesis. This document outlines its chemical properties, synthesis, and key reactions, supported by detailed experimental protocols and data.

Core Chemical Properties

2-(((Benzylxy)carbonyl)amino)malonic acid, also known as N-Cbz-aminomalonic acid, is a white to off-white solid. The benzylxy carbonyl (Cbz or Z) group serves as a crucial amine protecting group, which is stable under a range of conditions but can be selectively removed, making it an invaluable tool in multi-step syntheses.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	76387-79-6	[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₆	
Molecular Weight	253.21 g/mol	
Physical Form	Solid	
Purity	≥97% (typical)	[2]
Storage Temperature	2-8°C, sealed in dry conditions	
IUPAC Name	2- {[(benzyloxy)carbonyl]amino}m alonic acid	
InChI Key	ZWVXUZYECNAQFP- UHFFFAOYSA-N	

Synthesis and Experimental Protocols

The primary route to **2-(((Benzyl)oxycarbonyl)amino)malonic acid** involves the hydrolysis of its diethyl ester precursor, diethyl 2-(((benzyloxy)carbonyl)amino)malonate.

Synthesis of Diethyl 2- ((benzyloxy)carbonyl)amino)malonate

The precursor is typically synthesized by the N-protection of diethyl aminomalonate.

Experimental Protocol: N-protection of Diethyl Aminomalonate

- Reaction Setup: Dissolve diethyl aminomalonate hydrochloride in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
- Basification: Cool the solution to 0°C and add a base, for example, sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride and free the amine.

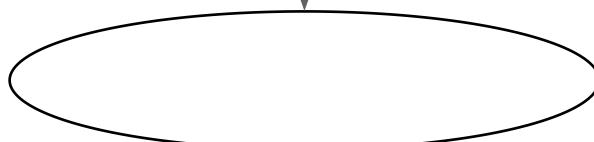
- Acylation: While maintaining the temperature at 0°C, add benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture.
- Reaction Progression: Allow the reaction to stir at 0°C for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).
- Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and concentrated under reduced pressure.
- Purification: The crude product can be purified by silica gel column chromatography to yield pure diethyl 2-(((benzyloxy)carbonyl)amino)malonate.

Diagram 1: Synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate

[Click to download full resolution via product page](#)

Synthesis of the diethyl ester precursor.

Hydrolysis to 2-(((Benzylxy)carbonyl)amino)malonic Acid


The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

Experimental Protocol: Hydrolysis of Diethyl 2-(((benzylxy)carbonyl)amino)malonate

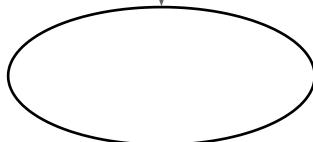

- Reaction Setup: Dissolve diethyl 2-(((benzylxy)carbonyl)amino)malonate in a suitable solvent mixture, such as ethanol and water.
- Saponification: Add a solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ester solution at room temperature.
- Reaction Monitoring: Stir the mixture at room temperature or with gentle heating and monitor the reaction progress by TLC until the starting material is consumed.
- Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the dicarboxylic acid.
- Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield **2-(((benzylxy)carbonyl)amino)malonic acid**.

Diagram 2: Hydrolysis to the Final Product

Diethyl 2-(((benzyloxy)carbonyl)amino)malonate

Intermediate Salt

Precipitation & Isolation

2-(((BenzylOxy)carbonyl)amino)malonic acid

[Click to download full resolution via product page](#)*Final hydrolysis step to the target compound.*

Key Reactions and Applications

The primary utility of **2-(((benzyloxy)carbonyl)amino)malonic acid** lies in its role as a precursor to N-Cbz protected amino acids.

Decarboxylation for Amino Acid Synthesis

Upon heating, malonic acid derivatives readily undergo decarboxylation (loss of CO₂) to form a substituted acetic acid. In the context of **2-(((benzyloxy)carbonyl)amino)malonic acid**, this

reaction, often performed on an alkylated derivative, is a cornerstone of the malonic ester synthesis of amino acids.

The general workflow involves:

- **Alkylation:** The diethyl ester precursor is first deprotonated with a base to form an enolate, which is then alkylated with an alkyl halide (R-X). This introduces the desired side chain of the target amino acid.
- **Hydrolysis:** The resulting dialkyl-substituted diethyl malonate is then hydrolyzed to the dicarboxylic acid as described in section 2.2.
- **Decarboxylation:** The alkylated **2-(((benzyloxy)carbonyl)amino)malonic acid** is then heated, which causes it to lose one of its carboxyl groups as carbon dioxide, yielding the final N-Cbz protected α -amino acid.

Diagram 3: General Malonic Ester Synthesis Workflow for Amino Acids

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. eMolecules 2-(((Benzyl)carbonyl)amino)malonic acid | 76387-79-6 | 1G | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(((Benzyl)carbonyl)amino)malonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [http://benchchem.com](#)

[<https://www.benchchem.com/product/b556144#2-benzyloxy-carbonyl-amino-malonic-acid-cas-number-76387-79-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com